molecular formula C12H11NO2 B8326363 6-allyloxy-2(1H)-quinolinone

6-allyloxy-2(1H)-quinolinone

Cat. No. B8326363
M. Wt: 201.22 g/mol
InChI Key: XKMADFFZZXTLNG-UHFFFAOYSA-N
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Patent
US05093339

Procedure details

In this process, a starting material, i.e., a known compound 6-hydroxy-1H-quinoline-2-one or 6-hydroxy-3,4-dihydro-(1H)-quinoline-2-one of the formula (IV), and a halogenated acetylene derivative are subjected to dehydrohalogenation according to a conventional method to give a 6-(2-propenyloxy) quinoline-2-one derivative of the formula (V), and the resulting compound (V) is subjected to cyclization reaction according to a conventional method to give a compound of the formula (VII). (Steps A, B)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
halogenated acetylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[CH:5]2.O[C:14]1[CH:15]=C2C(=C[CH:23]=1)NC(=O)CC2>>[CH2:15]([O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[CH:5]2)[CH:14]=[CH2:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C=CC(NC2=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2CCC(NC2=CC1)=O
Step Three
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
halogenated acetylene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC=1C=C2C=CC(NC2=CC1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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